N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a phthalazinone core, a phenyl group, and a difluorophenyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride and acetyl chloride.
Attachment of the Difluorophenyl Moiety: The difluorophenyl group is attached via a nucleophilic substitution reaction, often using a difluorobenzene derivative and a suitable base.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, typically under mild conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phthalazinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Protein Binding Studies: Its interactions with proteins can be studied to understand binding mechanisms and develop new therapeutic agents.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activity, and it can be explored as a candidate for the treatment of various diseases.
Diagnostic Agents: Its unique chemical properties may allow it to be used in diagnostic imaging or as a marker in biological assays.
Industry
Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.
Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide
- N-(2,5-difluorophenyl)-2-(1-oxo-4-methyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide
- N-(2,5-dichlorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide
Uniqueness
The uniqueness of N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. The presence of the difluorophenyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19F2N3O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C22H19F2N3O2/c23-15-10-11-18(24)19(12-15)25-20(28)13-27-22(29)17-9-5-4-8-16(17)21(26-27)14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,25,28) |
InChI Key |
FNBJLMNJMAUXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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